2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzo[d]thiazole moiety, an oxadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an appropriate hydrazide with an acyl chloride or carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The benzo[d]thiazole and oxadiazole intermediates are then coupled with a piperazine derivative through nucleophilic substitution or other suitable coupling reactions.
Final Assembly: The final compound is assembled by linking the coupled intermediate with ethanone through a thioether bond formation, typically using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the benzo[d]thiazole and oxadiazole moieties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can interact with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The unique combination of the benzo[d]thiazole, oxadiazole, and piperazine moieties in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one provides a distinct set of chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c1-2-19-25-21(26-30-19)15-7-8-18(23-13-15)27-9-11-28(12-10-27)20(29)14-31-22-24-16-5-3-4-6-17(16)32-22/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIVBKYMVCLXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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